molecular formula C17H8N4O2S B11490362 4-Nitro-5-(quinolin-2-ylsulfanyl)benzene-1,2-dicarbonitrile

4-Nitro-5-(quinolin-2-ylsulfanyl)benzene-1,2-dicarbonitrile

Cat. No.: B11490362
M. Wt: 332.3 g/mol
InChI Key: QXNYZJYAWJHGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-5-(quinolin-2-ylsulfanyl)benzene-1,2-dicarbonitrile is a complex organic compound that features a quinoline moiety attached to a benzene ring with nitro and dicarbonitrile substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-5-(quinolin-2-ylsulfanyl)benzene-1,2-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common route includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Sulfurization: Attachment of the quinoline moiety via a sulfur linkage.

    Cyanation: Introduction of the dicarbonitrile groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.

    Addition: The dicarbonitrile groups can react with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Use of electrophiles such as halogens in the presence of a Lewis acid catalyst.

    Addition: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Reduction of Nitro Group: Formation of corresponding amines.

    Electrophilic Substitution: Formation of substituted benzene derivatives.

    Nucleophilic Addition: Formation of substituted nitriles.

Scientific Research Applications

4-Nitro-5-(quinolin-2-ylsulfanyl)benzene-1,2-dicarbonitrile has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its complex structure and functional groups.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-Nitro-5-(quinolin-2-ylsulfanyl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the nitro and dicarbonitrile groups can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: Similar in having a quinoline moiety but differ in functional groups.

    Quinolinyl-pyrazoles: Share the quinoline structure but have different substituents.

Uniqueness

4-Nitro-5-(quinolin-2-ylsulfanyl)benzene-1,2-dicarbonitrile is unique due to its combination of nitro, quinoline, and dicarbonitrile groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C17H8N4O2S

Molecular Weight

332.3 g/mol

IUPAC Name

4-nitro-5-quinolin-2-ylsulfanylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C17H8N4O2S/c18-9-12-7-15(21(22)23)16(8-13(12)10-19)24-17-6-5-11-3-1-2-4-14(11)20-17/h1-8H

InChI Key

QXNYZJYAWJHGPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.